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Compound of Interest

Compound Name:
N-[3-(4-Aminophenyl)propyl]-N,N-

dimethylamine

Cat. No.: B112621 Get Quote

Technical Guide: N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine
For Researchers, Scientists, and Drug Development Professionals

Chemical Identity
This section outlines the fundamental chemical identifiers for N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine.

Identifier Value

IUPAC Name
N'-(4-aminophenyl)-N,N-dimethylpropane-1,3-

diamine

Common Name N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

CAS Number 42817-60-7[1]

Molecular Formula C₁₁H₁₈N₂

Molecular Weight 178.27 g/mol

Synonyms
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A comprehensive list of alternative names for this compound is provided below.

4-Amino-N,N-dimethylbenzenepropanamine

4-(3-Dimethylaminopropyl)aniline

4-(3-Dimethylaminopropyl)phenylamine

p-[3-(Dimethylamino)propyl]aniline

Physicochemical Properties
While a comprehensive experimental dataset for this specific molecule is not readily available

in public literature, the following table summarizes predicted and known properties of

structurally similar compounds.

Property Value Source/Method

Appearance Solid (Predicted)
General observation for similar

aromatic amines

Boiling Point Not available -

Melting Point Not available -

Solubility
Soluble in organic solvents

(e.g., Methanol, Chloroform)

Inferred from structural

components

Experimental Protocols
Due to the absence of specific published experimental protocols for N-[3-(4-
Aminophenyl)propyl]-N,N-dimethylamine, a plausible synthetic route is proposed based on

established organic chemistry principles and synthesis of analogous compounds.

Proposed Synthesis Workflow
A potential two-step synthesis is outlined below, starting from 4-nitrophenylpropanenitrile. This

proposed workflow is for informational purposes and would require laboratory optimization and

validation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

4-Nitrophenylpropanenitrile

Reductive Amination
(H₂, Raney Nickel, Dimethylamine)

Step 1

N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine

Reduction of Nitro Group
(e.g., H₂, Pd/C or Sn/HCl)

Step 2

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.

Step 1: Reductive Amination

In a high-pressure reaction vessel, dissolve 4-nitrophenylpropanenitrile in a suitable solvent

such as ethanol.

Add a catalytic amount of Raney Nickel.

Introduce a molar excess of dimethylamine.

Pressurize the vessel with hydrogen gas (e.g., 50-100 atm).
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Heat the reaction mixture (e.g., 80-120 °C) with stirring for several hours until the reaction is

complete, monitoring by a suitable technique like TLC or GC-MS.

After cooling, carefully filter the catalyst.

Evaporate the solvent under reduced pressure to obtain crude N,N-Dimethyl-3-(4-

nitrophenyl)propan-1-amine.

Step 2: Reduction of the Nitro Group

Dissolve the crude product from Step 1 in a solvent like methanol or ethyl acetate.

Add a catalytic amount of Palladium on carbon (10% Pd/C).

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution

at atmospheric pressure or using a Parr hydrogenator.

Monitor the reaction until completion (e.g., by observing the disappearance of the starting

material on TLC).

Filter the catalyst through a bed of celite.

Remove the solvent in vacuo to yield the final product, N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine.

Purification: The final compound may be purified by column chromatography on silica gel or by

recrystallization from an appropriate solvent system.

Proposed Analytical Methodology
The identity and purity of the synthesized compound can be assessed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

acquired to confirm the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic

acid or trifluoroacetic acid) and acetonitrile or methanol would be a suitable starting point for

method development.

Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine is not available in the public domain. However, its structural features suggest

potential interactions with biological systems. The 4-aminophenyl group is a common motif in

various bioactive molecules. The dimethylaminopropyl moiety is present in numerous

compounds with activity at various receptors and transporters.

Hypothetical Signaling Pathway Involvement
Given the structural similarity to certain classes of neuroactive compounds, a hypothetical

interaction with a G-protein coupled receptor (GPCR) signaling pathway is proposed for

illustrative purposes.
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Hypothetical GPCR Signaling Pathway
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Intracellular

N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine (Ligand)
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Caption: Hypothetical GPCR signaling cascade.

This diagram illustrates a potential mechanism where the compound acts as a ligand for a

GPCR, initiating an intracellular signaling cascade. This is a generalized pathway and specific

interactions would need to be determined experimentally.

Conclusion
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a defined chemical entity with potential

for further investigation in various scientific domains, particularly in medicinal chemistry and

drug discovery. The information provided in this guide, including the proposed synthesis and

potential biological context, serves as a foundational resource for researchers. It is important to
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emphasize that the experimental protocols and biological activities described are hypothetical

and require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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